![molecular formula C16H8N6O8S2 B186400 2,4-Bis[(2,4-dinitrophenyl)sulfanyl]pyrimidine CAS No. 73768-66-8](/img/structure/B186400.png)
2,4-Bis[(2,4-dinitrophenyl)sulfanyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis[(2,4-dinitrophenyl)sulfanyl]pyrimidine (DNPS-pyrimidine) is a chemical compound that has been widely used in scientific research due to its unique properties. The compound is a member of the pyrimidine family, which is a group of organic compounds that are essential for life processes. DNPS-pyrimidine has been used in many research applications, including as a tool to study enzyme kinetics and protein interactions.
Wirkmechanismus
DNPS-pyrimidine works by binding to the sulfhydryl group of enzymes, which results in the inhibition of enzyme activity. The compound is a competitive inhibitor, meaning that it competes with the substrate for binding to the active site of the enzyme. Once bound, DNPS-pyrimidine prevents the enzyme from functioning properly, which can be used to study the kinetics of enzyme reactions.
Biochemische Und Physiologische Effekte
DNPS-pyrimidine has been shown to have a range of biochemical and physiological effects. The compound has been found to inhibit the activity of a range of sulfhydryl enzymes, including glutathione reductase, which is involved in the detoxification of reactive oxygen species. DNPS-pyrimidine has also been shown to induce oxidative stress in cells, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
DNPS-pyrimidine has several advantages for use in lab experiments. The compound is highly soluble in organic solvents, which makes it easy to work with in the lab. The synthesis method is relatively simple, and the compound is readily available from chemical suppliers. However, there are also some limitations to using DNPS-pyrimidine in lab experiments. The compound is highly toxic and should be handled with care. In addition, the compound has a short half-life, which means that experiments must be conducted quickly before the compound degrades.
Zukünftige Richtungen
There are many potential future directions for research involving DNPS-pyrimidine. One area of interest is the development of new inhibitors based on the structure of DNPS-pyrimidine. These inhibitors could be used to target specific sulfhydryl enzymes, which could have therapeutic applications in diseases such as cancer and Alzheimer's disease. Another area of interest is the use of DNPS-pyrimidine in combination with other compounds to enhance its efficacy. Finally, there is also interest in using DNPS-pyrimidine as a tool to study the role of sulfhydryl enzymes in various biological processes.
Synthesemethoden
DNPS-pyrimidine is synthesized by reacting 2,4-dinitrophenylhydrazine with pyrimidine-2-thiol in the presence of a catalyst. The reaction yields a yellow crystalline compound that is highly soluble in organic solvents. The synthesis method is relatively simple and can be performed in a standard laboratory setting.
Wissenschaftliche Forschungsanwendungen
DNPS-pyrimidine has been used in many scientific research applications, including as a tool to study enzyme kinetics and protein interactions. The compound is a potent inhibitor of sulfhydryl enzymes, which are enzymes that contain a sulfur atom in their active site. DNPS-pyrimidine binds to the sulfur atom, preventing the enzyme from functioning properly. This inhibition can be used to study the kinetics of enzyme reactions and to identify the active site of the enzyme.
Eigenschaften
CAS-Nummer |
73768-66-8 |
|---|---|
Produktname |
2,4-Bis[(2,4-dinitrophenyl)sulfanyl]pyrimidine |
Molekularformel |
C16H8N6O8S2 |
Molekulargewicht |
476.4 g/mol |
IUPAC-Name |
2,4-bis[(2,4-dinitrophenyl)sulfanyl]pyrimidine |
InChI |
InChI=1S/C16H8N6O8S2/c23-19(24)9-1-3-13(11(7-9)21(27)28)31-15-5-6-17-16(18-15)32-14-4-2-10(20(25)26)8-12(14)22(29)30/h1-8H |
InChI-Schlüssel |
ZEYAWBLUHWFOLC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC(=NC=C2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC(=NC=C2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
73768-66-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



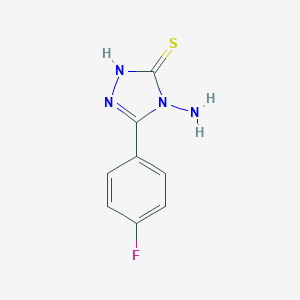
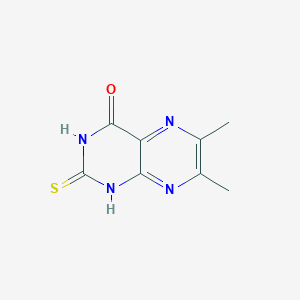
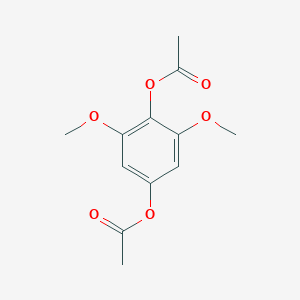
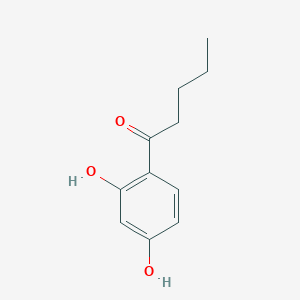
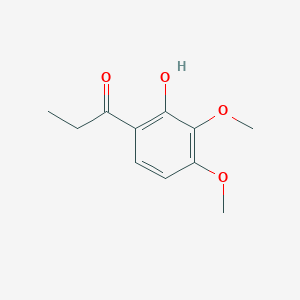
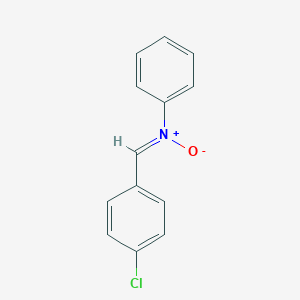
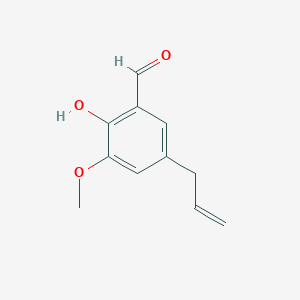
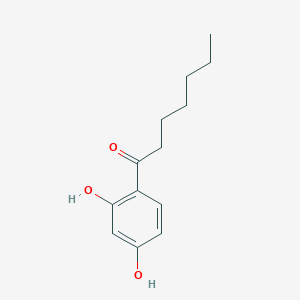
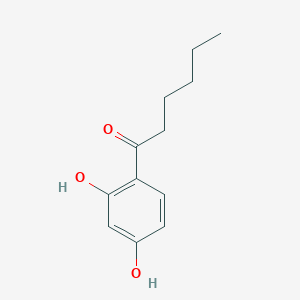
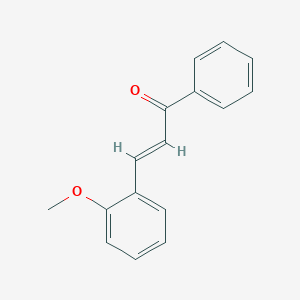
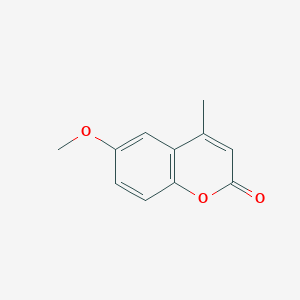
![11-Methyldibenzo[a,c]phenazine](/img/structure/B186336.png)
![2-[(3-Nitro-2-pyridinyl)amino]ethanol](/img/structure/B186337.png)
![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)